Dimethomorph (CAS 110488-70-5) is a systemic cinnamic acid amide (CAA) fungicide primarily utilized in agricultural procurement for the targeted control of oomycete pathogens. Unlike broad-spectrum contact fungicides, dimethomorph delivers translaminar and local systemic activity by specifically disrupting the cellulose synthase complex (CesA3) required for oomycete cell wall formation [1]. From a handling and formulation baseline, it is a crystalline solid with low aqueous solubility (approximately 18 mg/L at pH 7) and high hydrolytic stability, making it highly suitable for suspension concentrates and water-dispersible granules[REFS-1, REFS-2]. Commercial technical-grade dimethomorph is typically supplied as a mixture of E- and Z-isomers, a critical procurement factor since stereochemistry directly dictates its biological efficacy[2].
Generic substitution of dimethomorph with older systemic benchmarks, such as the phenylamide metalaxyl, frequently fails in modern agricultural applications due to widespread, high-level target-site resistance in Phytophthora infestans populations [1]. Because metalaxyl targets RNA polymerase while dimethomorph targets cell wall biosynthesis, they are not functionally interchangeable in resistance management programs. Furthermore, substituting dimethomorph with non-systemic contact protectants like mancozeb sacrifices post-infection curative properties. Finally, procurement must account for stereochemical purity and formulation stability; ignoring the E/Z isomer ratio leads to product failure, as only the Z-isomer possesses intrinsic fungicidal activity, and unstabilized formulations can undergo rapid UV-induced Z-to-E photoisomerization[2].
Dimethomorph provides a distinct procurement advantage in regions with established phenylamide resistance. In comparative assays against Phytophthora infestans isolates, dimethomorph maintained a stable baseline EC50 of 0.0627 µg/mL, whereas metalaxyl-resistant strains exhibited EC50 values exceeding 500 µg/mL [1]. This represents a resistance factor of over 100,000-fold for metalaxyl, while dimethomorph retained full efficacy without cross-resistance [1].
| Evidence Dimension | In vitro fungicidal efficacy (EC50) against resistant P. infestans |
| Target Compound Data | ~0.06 µg/mL |
| Comparator Or Baseline | Metalaxyl: >500 µg/mL |
| Quantified Difference | >7,900-fold superior efficacy in resistant strains |
| Conditions | Mycelial radial growth assay on fungicide-amended agar |
Forces the selection of dimethomorph over metalaxyl in procurement for late blight management where phenylamide resistance is documented.
The fungicidal activity of dimethomorph is strictly stereospecific. While commercial technical material is often a ~1:1 mixture of E and Z isomers, only the Z-isomer is intrinsically active against oomycete targets [1]. Upon UV or light irradiation, the active Z-isomer readily converts to the inactive E-isomer, leading to a complete loss of field efficacy if not properly formulated [1]. Procurement specifications must therefore prioritize technical grades with verified Z-isomer content and formulations incorporating UV-stabilizing agents (such as fosetyl-aluminum) to inhibit this degradation pathway [1].
| Evidence Dimension | Intrinsic fungicidal activity |
| Target Compound Data | Z-isomer: Biologically active |
| Comparator Or Baseline | E-isomer: Inactive |
| Quantified Difference | Binary difference (Active vs. Inactive) |
| Conditions | Post-irradiation field and in vitro efficacy testing |
Dictates that buyers must source properly stabilized formulations and verify E/Z ratios rather than purchasing generic, unstabilized technical material.
A major formulation challenge for dimethomorph is its low baseline water solubility, which historically required organic solvents. However, complexation with beta-cyclodextrin significantly enhances its processability for green, water-based formulations. In phase-solubility experiments, the addition of 6 mM beta-cyclodextrin increased the aqueous solubility of dimethomorph from 0.48 mM to 0.97 mM [1]. This 2-fold increase allows formulators to develop environmentally friendly, zero-VOC aqueous suspensions that maintain high bioavailability[1].
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | Dimethomorph with 6 mM beta-cyclodextrin: 0.97 mM |
| Comparator Or Baseline | Uncomplexed dimethomorph: 0.48 mM |
| Quantified Difference | 2-fold increase in water solubility |
| Conditions | Aqueous phase-solubility method at standard temperature |
Enables manufacturers to procure dimethomorph for next-generation, solvent-free liquid formulations that meet strict environmental regulations.
Dimethomorph is the definitive choice for integration into spray programs targeting Phytophthora infestans (late blight) where metalaxyl resistance is established. Its unique cell-wall-targeting mechanism ensures no cross-resistance, making it a critical rotational partner for maintaining crop yields in high-disease-pressure environments [1].
Due to its compatibility with beta-cyclodextrin complexation, dimethomorph is highly suitable for manufacturers developing green, water-based pesticide formulations. This approach doubles its aqueous solubility, eliminating the need for volatile organic solvents while preserving translaminar efficacy[2].
Unlike strictly contact-based alternatives like mancozeb, dimethomorph penetrates plant cuticles to provide local systemic (translaminar) protection. It is ideal for co-formulation with contact fungicides to create products that offer both external barrier protection and internal curative action against encysting zoospores [3].
Environmental Hazard